molecular formula C12H11N3O2 B7550127 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide

5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide

カタログ番号 B7550127
分子量: 229.23 g/mol
InChIキー: ZPRSJVXTCPLSKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as CMPD-101, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMPD-101 has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action has been extensively studied.

科学的研究の応用

5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been studied for its anti-inflammatory and neuroprotective effects.

作用機序

5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide disrupts the signaling pathways that are essential for cancer cell survival, leading to cell cycle arrest and apoptosis. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

実験室実験の利点と制限

One of the advantages of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its potent anti-tumor activity in various cancer cell lines. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its relatively low solubility, which can limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.

将来の方向性

There are several future directions for the study of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of CK2, which could lead to improved efficacy and reduced toxicity. Another area of research is the investigation of the potential of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.

合成法

5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-aminopyridine with 3-bromo-4-hydroxybenzoic acid, followed by the reaction of the resulting intermediate with 5-methyl-2-chloropyridine-3-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

特性

IUPAC Name

5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-2-3-11(14-5-8)15-12(17)9-4-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSJVXTCPLSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。